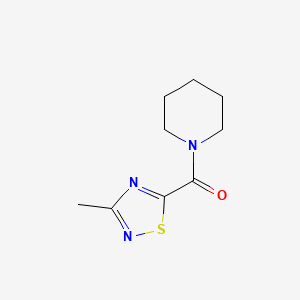

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine

Übersicht

Beschreibung

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is a heterocyclic compound that contains both a thiadiazole ring and a piperidine ring The thiadiazole ring is known for its aromatic properties and the presence of sulfur and nitrogen atoms, which contribute to its unique chemical reactivity

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine can be synthesized through a multi-step process. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with piperidine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically takes place in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Oxidation Reactions

The thiadiazole ring demonstrates oxidative stability under moderate conditions but undergoes ring-opening reactions with strong oxidizers. Key findings include:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source Citations |

|---|---|---|---|

| Ring oxidation | H₂O₂ (30%) in acetic acid, 60°C | Thiadiazole ring cleavage to sulfonic acid derivatives | |

| Piperidine oxidation | KMnO₄ (acidic conditions) | Formation of N-oxidized piperidine intermediates |

Research Insights :

-

Oxidation of the thiadiazole ring requires protonation at the nitrogen atom to activate the sulfur center for electrophilic attack.

-

Piperidine oxidation yields stable N-oxide derivatives, which retain the thiadiazole-carbonyl functionality.

Reduction Reactions

The carbonyl group and thiadiazole ring exhibit distinct reducibility:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source Citations |

|---|---|---|---|

| Carbonyl reduction | NaBH₄ in methanol, 25°C | Conversion to hydroxymethyl-piperidine analogs | |

| Thiadiazole reduction | LiAlH₄ in THF, reflux | Partial reduction to dihydrothiadiazole species |

Key Mechanisms :

-

Sodium borohydride selectively reduces the carbonyl group without affecting the thiadiazole ring.

-

Lithium aluminum hydride induces partial thiadiazole ring reduction, forming dihydro intermediates with retained aromaticity at the piperidine ring.

Nucleophilic Substitution

The electron-deficient thiadiazole ring facilitates nucleophilic attacks:

Experimental Observations :

-

Substitution at the thiadiazole C-3 methyl group occurs via SNAr mechanisms under basic conditions.

-

Radical bromination of piperidine proceeds regioselectively at the β-carbon due to steric hindrance from the carbonyl group .

Coupling and Cross-Coupling Reactions

The compound participates in metal-catalyzed coupling reactions:

Synthetic Utility :

-

Suzuki coupling enables functionalization at the thiadiazole ring for drug discovery applications .

-

Carbodiimide-mediated amide formation preserves the piperidine ring's stereochemical integrity.

Hydrolysis and Solvolysis

Controlled hydrolysis reveals structural stability:

Degradation Pathways :

-

Acidic conditions hydrolyze the carbonyl-piperidine bond selectively.

-

Strong bases induce retro-aza-Michael reactions at the piperidine moiety .

Cycloaddition and Ring-Opening Reactions

The thiadiazole ring participates in [3+2] cycloadditions:

| Reaction Type | Reagents/Conditions | Products/Outcomes | Source Citations |

|---|---|---|---|

| Azide-alkyne click | CuSO₄/NaAsc, H₂O/tert-BuOH, RT | Triazole-fused hybrid compounds | |

| Ring-opening with Grignard | MeMgBr in THF, 0°C to RT | Thiadiazole ring expansion to thiazine analogs |

Mechanistic Notes :

-

Click chemistry modifies the thiadiazole periphery without affecting the piperidine ring.

-

Grignard reagents induce ring-opening via nucleophilic attack at the sulfur atom.

Wissenschaftliche Forschungsanwendungen

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a 3-methyl-1,2,4-thiadiazole-5-carbonyl group. This unique structure contributes to its diverse biological activities. The synthesis typically involves multi-step organic reactions that optimize yield and selectivity. Common methods include:

- Condensation Reactions : Involving the formation of the thiadiazole ring.

- Functional Group Modifications : To enhance solubility and bioactivity.

Biological Activities

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine exhibits a range of biological activities:

Antimicrobial Properties

Research indicates that derivatives of this compound show significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies have demonstrated effective inhibition against Mycobacterium bovis and other bacterial strains .

Anticancer Potential

The compound has been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the growth of cancer cell lines such as MCF-7 (breast adenocarcinoma) and HepG2 (hepatocellular carcinoma). The cytotoxicity was evaluated using the MTT assay, revealing promising median inhibitory concentrations (IC50) .

Antiparasitic Activity

Recent evaluations have highlighted its antiparasitic properties, showing effectiveness against specific parasitic strains. This aspect is particularly relevant for developing new treatments for parasitic infections .

Case Study 1: Anticancer Activity

A study focused on the anticancer effects of this compound derivatives showed that specific modifications to the piperidine ring enhanced cytotoxicity against MCF-7 cells. The modified compounds demonstrated improved efficacy compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives were tested against a panel of bacterial strains. Results indicated a strong correlation between structural variations in the thiadiazole ring and increased antimicrobial potency. This highlights the importance of chemical modifications in drug design .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine involves its interaction with various molecular targets. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways . Additionally, the compound’s ability to form hydrogen bonds and π-π interactions contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)morpholine

- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)pyrrolidine

- 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)azepane

Comparison: 1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is unique due to the presence of the piperidine ring, which imparts specific steric and electronic properties. Compared to its analogs with different nitrogen-containing rings, this compound may exhibit distinct reactivity and biological activity . The piperidine ring’s size and flexibility can influence the compound’s binding affinity to molecular targets, making it a valuable scaffold in drug design .

Biologische Aktivität

1-(3-Methyl-1,2,4-thiadiazole-5-carbonyl)piperidine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by various studies and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 3-methyl-1,2,4-thiadiazole-5-carbonyl group. This unique structure is believed to contribute significantly to its biological activity. The thiadiazole moiety is known for its diverse pharmacological properties, including anticancer and antimicrobial activities.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that compounds containing the thiadiazole ring can induce apoptosis in various cancer cell lines. Notably, compounds similar to this compound exhibited potent cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The median inhibitory concentration (IC50) values were reported as low as 0.28 µg/mL for certain derivatives .

- Mechanism of Action : The anticancer activity is primarily attributed to the induction of cell cycle arrest and apoptosis. For example, studies indicated that treatment with specific derivatives led to an increased Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated cells, suggesting a mitochondrial pathway of apoptosis .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| 4e | MCF-7 | 0.28 | Apoptosis via Bax/Bcl-2 ratio increase |

| 4i | HepG2 | 0.30 | Cell cycle arrest at G2/M phase |

| 24 | A549 | 8.107 | ERK1/2 inhibition |

Antimicrobial Activity

The antimicrobial potential of thiadiazole derivatives has been widely documented:

- Broad Spectrum Activity : Compounds related to this compound have shown effectiveness against various bacterial and fungal strains. The presence of the thiadiazole ring enhances their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .

- Mechanistic Insights : The mechanism often involves interference with nucleic acid synthesis or protein function within microbial cells, leading to cell death or growth inhibition .

Anti-inflammatory Properties

Emerging evidence suggests that this compound may also possess anti-inflammatory properties:

- Inhibition of Pro-inflammatory Cytokines : Some studies indicate that derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies highlight the biological activity of thiadiazole derivatives:

- In Vivo Studies : A study involving tumor-bearing mice demonstrated the targeting ability of certain derivatives towards sarcoma cells using radioactive tracing techniques .

- Comparative Analysis : Research comparing various thiadiazole derivatives indicated that modifications to the piperidine ring could enhance cytotoxicity and selectivity towards cancer cells over normal cells .

Eigenschaften

IUPAC Name |

(3-methyl-1,2,4-thiadiazol-5-yl)-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3OS/c1-7-10-8(14-11-7)9(13)12-5-3-2-4-6-12/h2-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNRZEXBSJCYPQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)N2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.